1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O3 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.1036691 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of HMS3522C18 is the H1 receptor . H1 receptors are histamine receptors that play a crucial role in allergic reactions. Histamine, released during an allergic response, binds to these receptors and triggers symptoms of allergies .
Mode of Action
HMS3522C18 acts as an antagonist at the H1 receptor . It has a higher affinity for the H1 receptor than histamine, allowing it to effectively block the receptor and prevent histamine from binding . This inhibits the allergic response triggered by histamine.
Biochemical Pathways
By blocking the H1 receptor, HMS3522C18 disrupts the biochemical pathway that leads to allergic reactions . This prevents the downstream effects of histamine binding, such as inflammation and itching .
Pharmacokinetics
Similar compounds are often well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness.
Result of Action
The result of HMS3522C18’s action is a reduction in allergic symptoms . By blocking the H1 receptor, it prevents the allergic response and alleviates symptoms such as inflammation and itching .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-14(26)23-18-7-9-19(10-8-18)24-21(28)16-4-11-20(27)25(13-16)12-15-2-5-17(22)6-3-15/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDXVUDKDYOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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